

# Application Notes: Differentiating Vibrio from Aeromonas using 150 µg O/129 Disks

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## Compound of Interest

Compound Name: Antibacterial agent 129

Cat. No.: B12395424

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## Introduction

In aquatic and clinical microbiology, the accurate and rapid differentiation of *Vibrio* species from phenotypically similar bacteria, particularly *Aeromonas* species, is crucial. Both are Gram-negative, oxidase-positive, fermentative rods. A simple, cost-effective, and reliable method for their presumptive differentiation is the O/129 susceptibility test. The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine, is used in this assay.<sup>[1][2]</sup> Generally, *Vibrio* species exhibit susceptibility to O/129, whereas *Aeromonas* species are characteristically resistant.<sup>[2][3][4][5]</sup> This document provides a detailed protocol for utilizing 150 µg O/129 disks for this purpose.

## Principle of the Method

The differential action of the O/129 agent is based on its ability to inhibit nucleic acid synthesis in susceptible bacteria. While the precise biochemical mechanism is not fully elucidated, pteridine compounds are known to interfere with folate metabolism, which is essential for the synthesis of thymidine and ultimately DNA. *Vibrio* species are generally susceptible to this inhibitory action, resulting in a zone of no growth around the disk. In contrast, *Aeromonas* species are intrinsically resistant and will grow up to the edge of the disk.<sup>[3][6]</sup> The 150 µg disk provides a clear distinction, as most *Vibrio* species are sensitive to this higher concentration.<sup>[1][4]</sup>

## Materials

- Sterile 150 µg O/129 disks
- Non-selective agar plates (e.g., Blood Agar or Nutrient Agar) containing 0.5% NaCl.[2][3][4]  
(Note: Standard Mueller-Hinton agar may not support the growth of some halophilic *Vibrio* species).
- Pure, 18-24 hour cultures of test organisms.
- Quality control (QC) strains:
  - Susceptible Control: *Vibrio parahaemolyticus* ATCC 17802 or *Vibrio fluvialis* ATCC 33809. [1][5]
  - Resistant Control: *Aeromonas hydrophila* ATCC 7966.[1][2][5]
- Sterile saline (0.85%) or Tryptic Soy Broth (TSB).
- 0.5 McFarland turbidity standard.
- Sterile inoculating loops and swabs.
- Sterile forceps.
- Incubator set to 35-37°C.[2]
- Ruler or calipers for measuring zone diameters.

## Experimental Protocol

- Culture Preparation: From a pure 18-24 hour culture, select several morphologically similar colonies of the test organism.
- Inoculum Standardization: Suspend the selected colonies in sterile saline or TSB. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.
- Plate Inoculation: Dip a sterile swab into the standardized suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[3]

- Disk Application: Using sterile forceps, place a 150 µg O/129 disk onto the center of the inoculated agar surface.[4] Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate aerobically at 35-37°C for 18-24 hours.[3][4]
- Reading and Interpretation: After incubation, observe the plate for a zone of inhibition around the disk. Measure the diameter of the zone of no growth in millimeters.

## Data Presentation and Interpretation

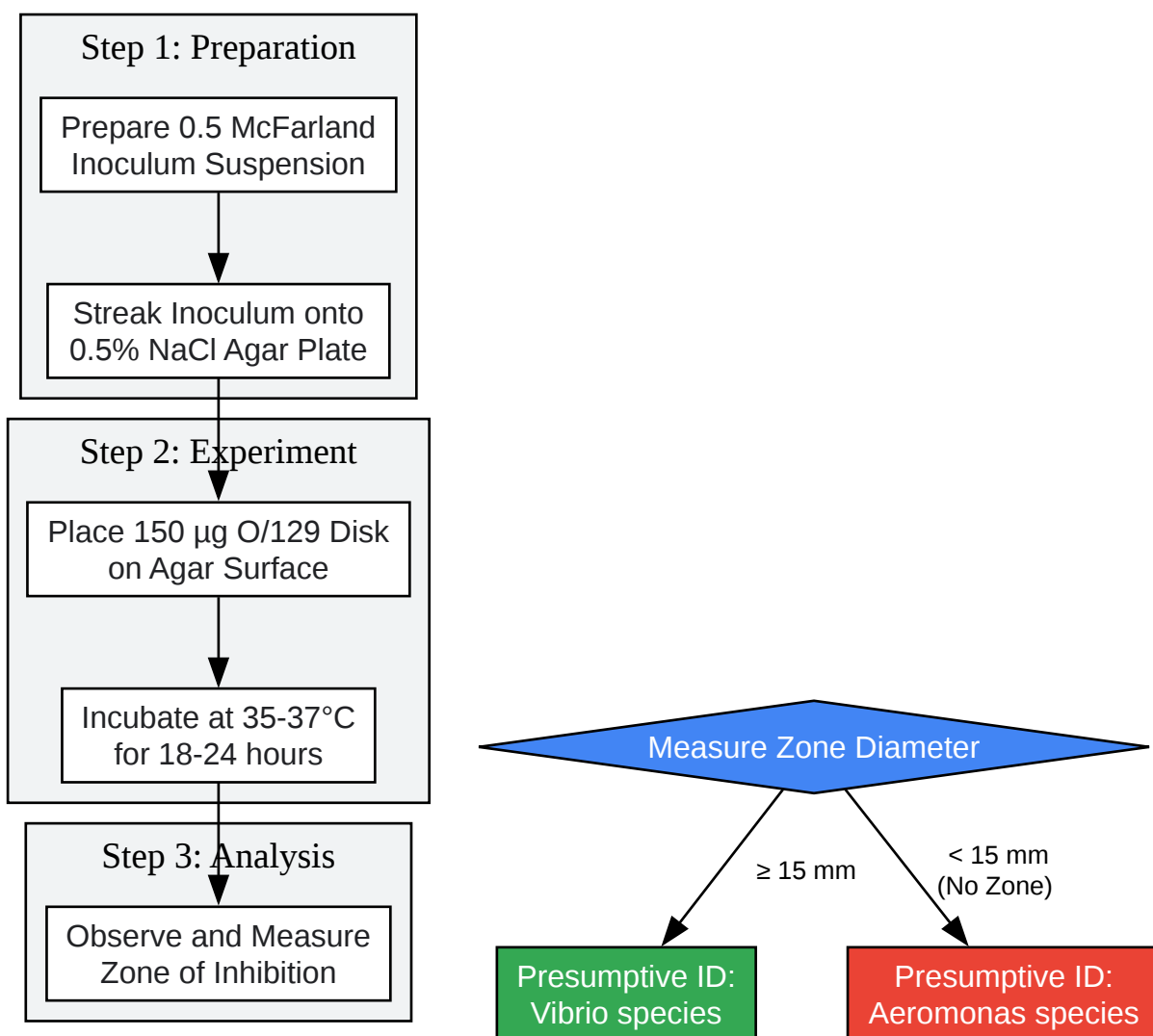
The results are interpreted based on the diameter of the zone of inhibition.

Genus	Susceptibility to 150 µg O/129	Expected Zone of Inhibition	Interpretation
Vibrio	Susceptible	≥ 15 mm	Presumptive Vibrio sp.
Aeromonas	Resistant	No zone of inhibition	Presumptive Aeromonas sp.

Note: Any distinct zone of inhibition around the 150 µg disk is generally considered a sign of susceptibility.[1][2][3] A cutoff of ≥15 mm provides a clear and robust differentiation.[7]

## Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship for interpretation.



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